molecular formula C17H13NO3 B5292538 N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B5292538
M. Wt: 279.29 g/mol
InChI Key: CFTPGZUTAOOXTR-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromene derivatives, which have been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. It has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to have other biochemical and physiological effects. It has been shown to have antiproliferative and cytotoxic effects on cancer cells, indicating its potential as an anticancer agent. It has also been reported to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which could make it challenging to administer in vivo experiments.

Future Directions

There are several future directions for the study of N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide. One of the areas of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of research is its potential as an anticancer agent, where more studies are needed to determine its efficacy and safety in vivo. Additionally, the development of novel analogs of N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide could lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction between 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been shown to have antioxidant properties, which could be useful in the prevention and treatment of oxidative stress-related disorders such as cardiovascular disease, neurodegenerative diseases, and cancer.

properties

IUPAC Name

N-cyclopropyl-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16(18-11-6-7-11)14-9-13-12-4-2-1-3-10(12)5-8-15(13)21-17(14)20/h1-5,8-9,11H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPGZUTAOOXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

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